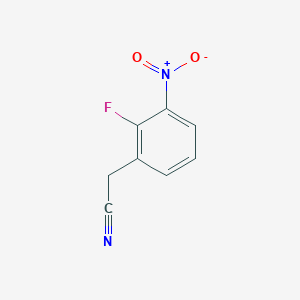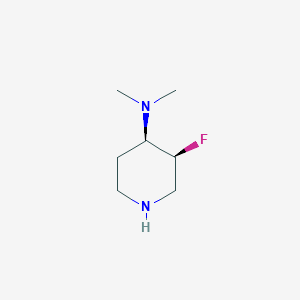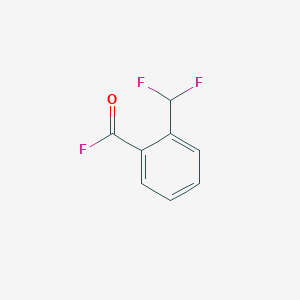
2-(Difluoromethyl)benzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzoyl fluoride is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzoyl fluoride typically involves the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction produces gem-difluoroolefins in situ, which can be attacked by nucleophiles and further aromatized to form benzoyl fluorides . The reaction conditions are mild and do not require transition metal catalysis, making it an efficient method for producing this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route provides a scalable approach that could be adapted for industrial applications, particularly due to its mild reaction conditions and broad substrate scope.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)benzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl fluoride group.
Oxidation and Reduction Reactions: While specific examples are not extensively documented, the compound’s structure suggests potential reactivity in oxidation and reduction processes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Basic conditions are often employed to facilitate these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzoyl fluoride has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)benzoyl fluoride exerts its effects involves the formation of strong carbon-fluorine bonds, which can influence the compound’s reactivity and stability. The difluoromethyl group can participate in hydrogen bonding, enhancing the compound’s ability to interact with biological targets . The specific molecular targets and pathways involved depend on the context of its application, particularly in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Fluoride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the benzoyl fluoride moiety, leading to distinct chemical properties.
Uniqueness: 2-(Difluoromethyl)benzoyl fluoride is unique due to the combination of the difluoromethyl group and the benzoyl fluoride moiety. This combination imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
70093-44-6 |
|---|---|
Molekularformel |
C8H5F3O |
Molekulargewicht |
174.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)benzoyl fluoride |
InChI |
InChI=1S/C8H5F3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H |
InChI-Schlüssel |
KBJSVULHHRTFQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)F)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


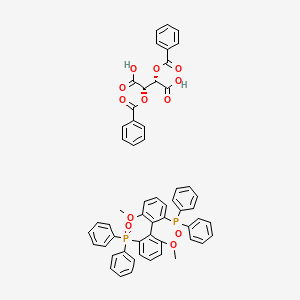
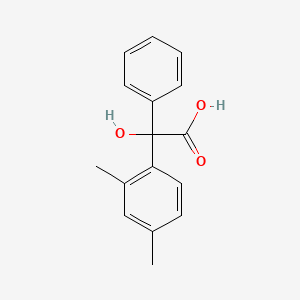
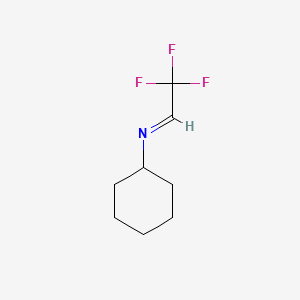
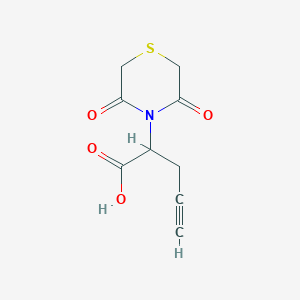
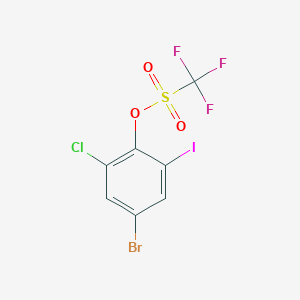
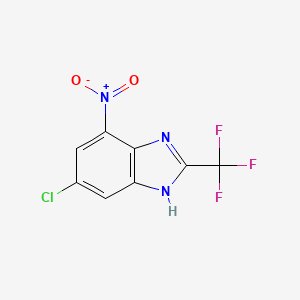
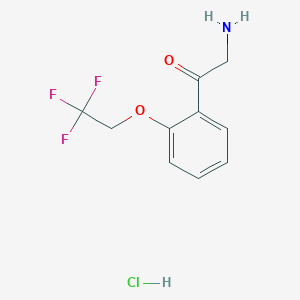
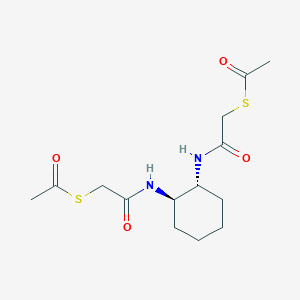
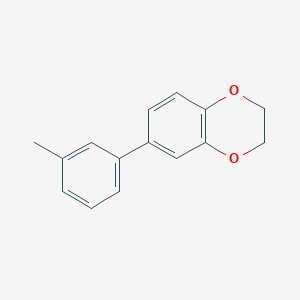

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)

